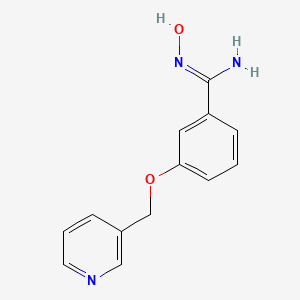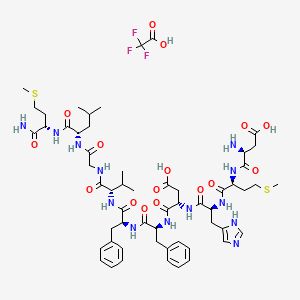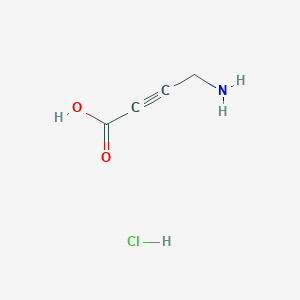
cyclopenta-1,3-diene;ruthenium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;ruthenium(2+), also known as ruthenocene, is an organometallic compound consisting of a ruthenium ion sandwiched between two cyclopentadienyl anions. This compound is part of the metallocene family, which includes other well-known compounds like ferrocene. Ruthenocene is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ruthenium(2+) typically involves the reaction of ruthenium trichloride with cyclopentadienyl sodium. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent like tetrahydrofuran (THF). The reaction proceeds as follows:
RuCl3+2NaC5H5→Ru(C5H5)2+3NaCl
Industrial Production Methods
Industrial production of ruthenocene follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: Ruthenocene can be oxidized to form ruthenocene cation.
Reduction: It can be reduced back to its neutral form from the cationic state.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out in solvents like dichloromethane.
Major Products
The major products formed from these reactions include substituted ruthenocenes, oxidized ruthenocene cations, and reduced ruthenocene .
科学研究应用
Cyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in medicinal chemistry, particularly in the development of anticancer drugs.
Medicine: Explored for its ability to interact with biological molecules, offering potential therapeutic applications.
作用机制
The mechanism by which cyclopenta-1,3-diene;ruthenium(2+) exerts its effects involves the coordination of the ruthenium ion with various ligands. This coordination alters the electronic structure of the compound, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating electron transfer in catalytic processes .
相似化合物的比较
Similar Compounds
Ferrocene: Consists of an iron ion sandwiched between two cyclopentadienyl anions.
Nickelocene: Contains a nickel ion in a similar sandwich structure.
Cobaltocene: Features a cobalt ion between cyclopentadienyl anions.
Uniqueness
Cyclopenta-1,3-diene;ruthenium(2+) is unique due to the specific properties imparted by the ruthenium ion, such as higher stability and different reactivity compared to its iron, nickel, and cobalt counterparts. This uniqueness makes it particularly valuable in applications requiring robust and versatile catalysts .
属性
分子式 |
C10H2Ru-8 |
|---|---|
分子量 |
223.2 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C5H.Ru/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI 键 |
JPSZJJWMGWCGKT-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one](/img/structure/B12355757.png)
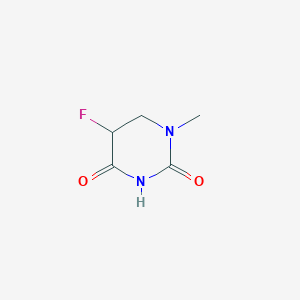
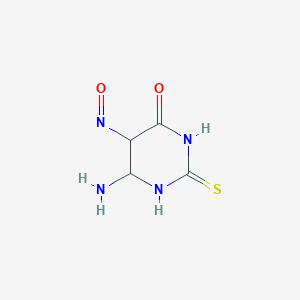
![2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B12355781.png)
![5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid](/img/structure/B12355787.png)
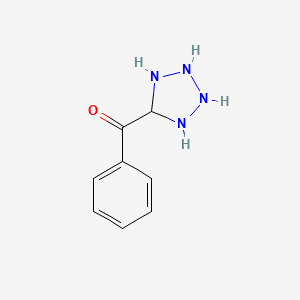
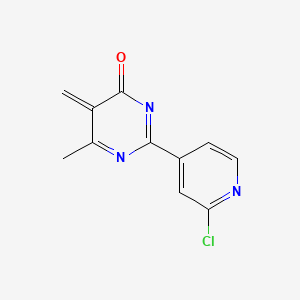

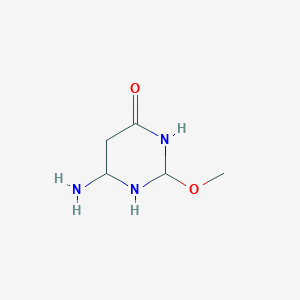
![5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12355823.png)
